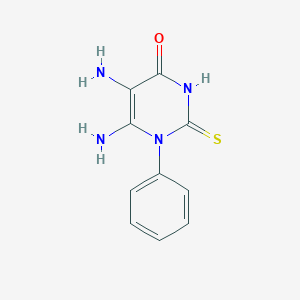

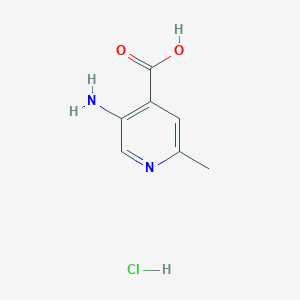

5,6-diamino-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5,6-diamino-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a derivative of the dihydropyrimidinone (DHPM) family, which is a class of compounds known for their diverse pharmacological activities. Although the provided papers do not directly discuss this exact compound, they provide insights into the synthesis and properties of closely related DHPM compounds.

Synthesis Analysis

The synthesis of DHPM derivatives is often achieved through a Biginelli-type reaction, which is a one-pot, three-component condensation process. The first paper describes an efficient synthesis of 4,5,6-triaryl-3,4-dihydropyrimidin-2(1H)-ones using aldehyde, 2-phenylacetophenone, and urea/thiourea in the presence of a catalytic amount of t-BuOK. The reaction proceeds at 70 degrees Celsius, yielding the desired products in moderate to good yields. A detailed mechanistic study suggests that the Biginelli-type reaction with urea and thiourea proceeds through different pathways, with enone 5 and bis-urea 8 as the respective intermediates for reactions involving thiourea and urea .

Molecular Structure Analysis

The second paper provides insights into the molecular structure of DHPM compounds. It reports the selective synthesis of 5,6-dihydropyrimidin-4(3H)-ones, a precursor of dihydrouracil, under solvent-free conditions with water as an additive. The molecular structure of five compounds was determined by X-ray crystallography, revealing a very short N2–C1 bond length, indicating a highly localized electron π density in this part of the heterocyclic ring. This structural feature is of particular interest and could be relevant to the electronic properties of the 5,6-diamino-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one .

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of the specific compound , the general reactivity of DHPM derivatives can be inferred. The Biginelli-type reaction is a key synthetic route for these compounds, and the presence of functional groups such as amino and thioxo groups can influence the reactivity, allowing for further chemical transformations. The reactivity can also be affected by the tautomeric forms of the compounds, as indicated by the tautomer-selective synthesis described in the second paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of DHPM derivatives are closely related to their molecular structure. The short N2–C1 bond length observed in the X-ray crystallography studies suggests strong electronic effects, which could influence the compound's stability, reactivity, and potential interactions with biological targets. The solvent-free synthesis approach described in the second paper also highlights the importance of green chemistry principles in the synthesis of these compounds, which can affect their solubility, crystallinity, and overall physical properties .

Propriétés

IUPAC Name |

5,6-diamino-1-phenyl-2-sulfanylidenepyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c11-7-8(12)14(10(16)13-9(7)15)6-4-2-1-3-5-6/h1-5H,11-12H2,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDIJKBAOQBJJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-[3-(diethylamino)propyl]acetamide](/img/structure/B3034259.png)

![7'-Chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B3034261.png)

![(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B3034266.png)

![4-Azaspiro[2.4]heptane hemioxalate](/img/structure/B3034278.png)

![tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)](/img/structure/B3034279.png)

![2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B3034282.png)